molecular formula C10H14N2O3S2 B14812296 N-(3-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanesulfonamide

N-(3-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanesulfonamide

Cat. No.: B14812296
M. Wt: 274.4 g/mol
InChI Key: NGILZBSVRAZMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C10H14N2O3S2 and a molecular weight of 274.364 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methylthio group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with adjustments to accommodate larger quantities. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and application .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound. These products are often used in further research and development of new chemical entities .

Scientific Research Applications

N-(3-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanesulfonamide is utilized in several scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with cyclopropoxy, methylthio, or methanesulfonamide groups. Examples are:

Uniqueness

N-(3-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H14N2O3S2

Molecular Weight

274.4 g/mol

IUPAC Name

N-(3-cyclopropyloxy-2-methylsulfanylpyridin-4-yl)methanesulfonamide

InChI

InChI=1S/C10H14N2O3S2/c1-16-10-9(15-7-3-4-7)8(5-6-11-10)12-17(2,13)14/h5-7H,3-4H2,1-2H3,(H,11,12)

InChI Key

NGILZBSVRAZMJK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=C1OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.